

Comprehensive Technical Guide to Tioxazafen: Chemistry, Mechanism, and Efficacy Profiling

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Compound Focus: Tioxazafen

CAS No.: 330459-31-9

Cat. No.: S582507

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Introduction to Tioxazafen

Tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) represents a significant advancement in **nematicidal chemistry** as the first commercial compound featuring a **1,2,4-oxadiazole** molecular core developed specifically for nematode control. This broad-spectrum nematicide functions primarily as a **seed treatment** applied to major row crops including corn, soybean, and cotton, offering systemic protection against economically devastating nematode species. With a chemical formula of $C_{12}H_8N_2OS$ and molecular mass of 228.27 g/mol, **tioxazafen** emerged from targeted molecular design approaches utilizing **molecular field model software**, marking a shift toward rational design in agrochemical discovery [1] [2]. Unlike traditional organophosphate and carbamate nematicides that pose significant environmental and mammalian health concerns, **tioxazafen** demonstrates a **favorable safety profile** and novel mode of action, positioning it as an increasingly important tool in integrated nematode management programs amid growing regulatory restrictions on older chemistries [2].

The global importance of **tioxazafen** continues to grow as agricultural systems worldwide face increasing pressure from plant-parasitic nematodes, which cause estimated annual yield losses of 8.8%-14.6% across a wide range of crops. With the **global nematicide market** valued at approximately \$1.3 billion in 2019—significantly smaller than fungicides (\$13.4 billion) or herbicides (\$32.6 billion)—the introduction of novel mode-of-action compounds like **tioxazafen** addresses a critical gap in nematode management options [2]. Since its commercial introduction by Bayer CropScience (formerly Monsanto Company) and registration in

the United States in 2017, **tioxazafen** has gained rapid market traction, with the global **tioxazafen** market size valued at \$325 million in 2024 and projected to reach \$540 million by 2033, reflecting a robust compound annual growth rate of 5.8% [3].

Chemical and Physical Properties

Tioxazafen belongs to the **phenyl oxadiazole chemistry class** and is characterized by its systematic IUPAC name **3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole** with CAS registry number 330459-31-9. The compound features a **1,2,4-oxadiazole heterocyclic core** substituted at the 3-position with a phenyl ring and at the 5-position with a thiophene ring, creating a planar architecture that facilitates molecular recognition in biological systems. This synthetic compound exhibits **no isomerism** and possesses a canonical SMILES representation of C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3, with an International Chemical Identifier (InChI) of InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H [1].

Table 1: Basic Chemical Properties of **Tioxazafen**

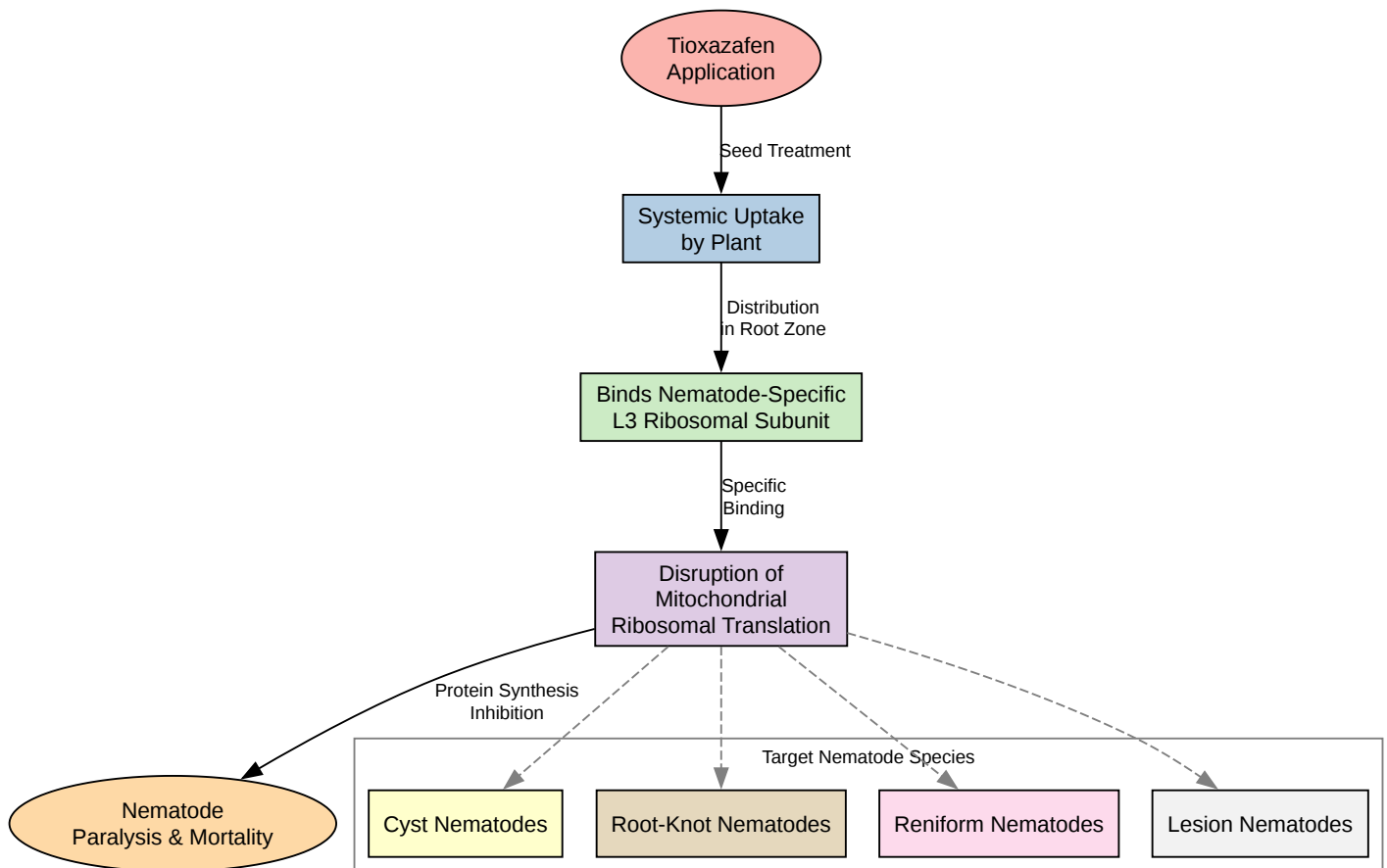
Property	Value/Specification
Chemical Name	3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole
CAS RN	330459-31-9
Molecular Formula	C ₁₂ H ₈ N ₂ OS
Molecular Mass	228.27 g/mol
Chemical Class	Phenyl oxadiazole
Pesticide Type	Nematicide
Substance Origin	Synthetic
SMILES Notation	<chem>C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3</chem>
InChI Key	IHNSIFFSNUQGQN-UHFFFAOYSA-N

While comprehensive physicochemical data including solubility, melting point, and partition coefficient were not fully available in the searched literature, **tioxazafen** is known to be developed primarily as a **seed treatment formulation** with commercial products typically supplied as liquid suspensions or concentrates for agricultural application [1]. The compound's **1,2,4-oxadiazole heterocycle** represents a privileged scaffold in medicinal and material chemistry, contributing to its biological activity and physicochemical characteristics. This molecular framework provides metabolic stability while enabling specific interactions with the target site in nematodes, distinguishing it from traditional nematicides that often suffer from resistance issues and non-target toxicity [2].

Mechanism of Action

Tioxazafen exhibits a **novel molecular target** distinct from traditional organophosphate, carbamate, and avermectin nematicides, operating through precise disruption of **nematode-specific ribosomal translation**. The compound interacts specifically with a **nematode-specific insertion in the L3 subunit** of the mitochondrial ribosome, thereby impairing protein synthesis machinery essential for nematode survival and reproduction [1]. This unique binding site emerges from structural variations in the nematode ribosome compared to those of non-target organisms, conferring **selective toxicity** against plant-parasitic nematodes while minimizing impacts on mammals, birds, and beneficial insects. The ribosomal disruption leads to systemic control of a broad spectrum of nematode species including cyst nematodes (*Globodera* and *Heterodera* spp.), root-knot nematodes (*Meloidogyne* spp.), reniform nematodes (*Rotylenchulus reniformis*), lesion nematodes (*Pratylenchus* spp.), and other economically significant genera [2].

The **species-specific mechanism** of **tioxazafen** represents a significant advancement in nematicide development, as it leverages fundamental differences in ribosomal structure between nematodes and other organisms. Following application as a seed treatment, the compound is taken up systemically by developing plants, creating a protective zone around the root system where nematodes encounter the active ingredient during host seeking and infection attempts. The targeted action on the mitochondrial ribosome ultimately results in **nematode paralysis and mortality**, providing protection during critical early growth stages when crops are most vulnerable to nematode damage and yield loss [1] [4]. Recent research on structural derivatives has revealed that modifications to the **tioxazafen** scaffold can shift the mechanism toward **acetylcholinesterase disruption**, indicating potential for multiple mechanisms within the 1,2,4-oxadiazole chemical class and expanding opportunities for future nematicide development [5].



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Diagram 1: **Tioxazafen**'s mechanism of action involves specific binding to the nematode ribosomal L3 subunit, disrupting mitochondrial protein synthesis and leading to nematode paralysis and mortality. The systemic activity provides protection against multiple nematode species.

Efficacy and Biological Activity

Nematode Toxicity Profiles

Tioxazafen demonstrates **broad-spectrum efficacy** against a wide range of economically significant plant-parasitic nematodes, with particularly strong activity observed against species that pose serious threats to global row crop production. Laboratory bioassays and field trials have established the compound's consistent performance against **southern root-knot nematode** (*Meloidogyne incognita*) and **reniform nematode** (*Rotylenchulus reniformis*), two of the most damaging nematode species in cotton, soybean, and vegetable production systems across the southern United States [4]. Toxicity studies utilizing motility assays have determined the effective concentration values for these target species, revealing comparable sensitivity between nematode genera but highlighting important differences in recovery potential and infectivity reduction following exposure to sublethal concentrations [4].

Table 2: **Tioxazafen** Toxicity Against Key Nematode Species

Nematode Species	Bioassay Type	Exposure Time	EC ₅₀ Value	Key Observations
Meloidogyne incognita (Southern root-knot)	Motility assay	24 hours	57.69 µg/mL	Paralysis observed at 27.0 µg/mL; no recovery post-exposure
Meloidogyne incognita (Southern root-knot)	Motility assay	48 hours	47.15 µg/mL	Continued mortality increase after removal from solution
Rotylenchulus reniformis (Reniform)	Motility assay	24 hours	59.64 µg/mL	Paralysis observed at 27.0 µg/mL; mortality stabilized post-exposure
Rotylenchulus reniformis (Reniform)	Motility assay	48 hours	47.25 µg/mL	No recovery in motility after exposure
Bursaphelenchus xylophilus (Pinewood)	Mortality assay	48 hours	>300 µg/mL	Significantly less active compared to novel derivatives
Ditylenchus dipsaci (Stem and bulb)	Mortality assay	48 hours	>300 µg/mL	Moderate activity at high concentrations

Tioxazafen exhibits notable **exposure-time dependent toxicity**, with 48-hour EC₅₀ values approximately 20% lower than 24-hour values for both *M. incognita* and *R. reniformis*, indicating cumulative effects with prolonged exposure [4]. Beyond direct mortality, the compound significantly impacts **nematode hatch dynamics**, with concentrations as low as 2.7 µg/mL reducing egg hatch for both species after just three days of exposure. This suppression of population recruitment contributes to long-term management by reducing subsequent generational pressure. Furthermore, **sublethal exposures** (0.38-47.15 µg/mL) profoundly affect nematode infectivity, with 24-hour pretreatment reducing root invasion for both *M. incognita* and *R. reniformis*, though higher concentrations were required to suppress *R. reniformis* infection compared to *M. incognita* [4]. This differential effect on infectivity highlights species-specific responses that may inform application rate optimization for target nematode complexes in different geographical regions.

Comparative Performance Against Commercial Standards

When evaluated alongside established commercial nematicides, **tioxazafen** demonstrates **competitive efficacy** while offering advantages in mammalian safety and environmental profile. Against key nematode species including *Bursaphelenchus xylophilus*, *Aphelenchoides besseyi*, and *Ditylenchus dipsaci*, **tioxazafen** shows varying performance levels depending on the target organism. While its LC₅₀ against *B. xylophilus* exceeds 300 µg/mL, making it less potent than specialized compounds like fluopyram (LC₅₀ = 0.9 µg/mL), it outperforms traditional standards including **avermectin** (LC₅₀ = 335.5 µg/mL) and **fosthiazate** (LC₅₀ = 436.9 µg/mL) in specific laboratory assays [5]. This performance profile positions **tioxazafen** as a valuable component in resistance management programs, particularly as nematode resistance to older chemical classes continues to emerge.

The **structural derivatization** of **tioxazafen** has yielded compounds with dramatically enhanced potency, highlighting the potential for future optimization within the 1,2,4-oxadiazole chemical class. Notably, introduction of haloalkyl substituents at the 5-position of the oxadiazole ring has produced derivatives such as compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), which exhibits exceptional activity against *B. xylophilus* with an LC₅₀ of 2.4 µg/mL—approximately 140-fold more potent than avermectin and 125-fold more potent than fosthiazate [5]. Transcriptome analysis and enzyme activity assays indicate that these highly active derivatives may operate through a **dual mechanism**, affecting both ribosomal function and acetylcholine receptors in nematodes, suggesting that strategic molecular modifications can expand the scope and potency of base chemistries [5].

Environmental Fate and Degradation

Aqueous Degradation Kinetics and Pathways

Tioxazafen undergoes rapid transformation in aqueous environments when exposed to light, with **artificial sunlight** driving quick degradation through photolytic processes. Kinetic studies reveal that the compound follows **pseudo-first-order decay** with the formation of a single primary transformation product identified as PP228a, an isomer of the parent compound that shares the same molecular mass (228 g/mol) but exhibits altered chemical behavior and biological activity [2]. The degradation rate demonstrates **pH-independent characteristics** across environmentally relevant ranges, suggesting consistent photolytic behavior under varying field conditions. The presence of natural water constituents including **nitrate ions** (NO_3^-), **fulvic acid** (FA), and **humic acid** (HA) produces variable effects on degradation rates, with specific impacts dependent on the particular constituent and its concentration in the aqueous matrix [2].

A critical finding from degradation studies is the **remarkable persistence** of the primary photoproduct PP228a compared to the parent **tioxazafen** molecule. While **tioxazafen** itself degrades relatively rapidly with a half-life of less than one day under illuminated conditions, PP228a exhibits dramatically extended environmental persistence with half-lives increased by **over 1000-fold** compared to the parent compound [2]. This substantial difference in persistence characteristics between parent and transformation product underscores the importance of considering not only the applied active ingredient but also its environmental derivatives when conducting comprehensive risk assessments. Both **tioxazafen** and PP228a demonstrate **high hydrolytic stability** at pH 7 and 20°C, indicating that abiotic hydrolysis contributes minimally to their environmental degradation and emphasizing the primacy of photolytic transformation pathways in aquatic systems [2].

Ecotoxicological Implications

The environmental transformation of **tioxazafen** has significant implications for **ecotoxicological risk assessment**, as the primary degradation product exhibits enhanced biological activity toward certain non-target organisms. Standardized bioassays utilizing the freshwater crustacean **Daphnia magna** have demonstrated that PP228a possesses **higher acute toxicity** than the parent **tioxazafen** compound, highlighting the potential for photolytic transformation to generate products with increased environmental

hazards [2]. Conversely, in microbial toxicity tests employing **Vibrio fischeri**, the parent **tioxazafen** showed greater inhibition compared to its transformation product, indicating organism-specific differential toxicity between the parent compound and its degradant.

These findings emphasize the necessity of applying a **comprehensive environmental assessment framework** that extends beyond the parent compound to include major transformation products with altered toxicological profiles. The combination of extended environmental persistence and enhanced toxicity to certain aquatic organisms exhibited by PP228a suggests that standard risk assessment protocols focusing solely on parent compound degradation may underestimate the overall environmental impact of pesticide applications. Furthermore, the **differential species sensitivity** observed between *D. magna* and *V. fischeri* underscores the importance of utilizing multiple bioindicator species when evaluating the ecotoxicological potential of pesticides and their environmental derivatives to adequately represent potential impacts on aquatic ecosystem structure and function [2].

Research Applications and Experimental Protocols

Derivative Development and Structure-Activity Relationships

The discovery of **tioxazafen** has stimulated extensive research into **1,2,4-oxadiazole derivatives** as novel nematicidal agents with enhanced potency and potential alternative mechanisms of action. Recent investigations have explored the strategic introduction of **haloalkyl substituents** at the 5-position of the oxadiazole ring, leveraging the unique steric and electronic properties of halogen atoms to improve physicochemical properties including metabolic stability, oxidative resistance, and lipophilicity [5]. These efforts have yielded 48 novel derivatives systematically evaluated against three economically important nematode species: *Bursaphelenchus xylophilus* (pinewood nematode), *Aphelenchoides besseyi* (rice white-tip nematode), and *Ditylenchus dipsaci* (stem and bulb nematode). The majority of these synthesized compounds demonstrated **remarkable nematocidal activities**, with several exhibiting complete mortality (100%) at concentrations of 50 µg/mL [5].

The most promising derivative, designated **compound A1** (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), displayed exceptional activity against *B. xylophilus* with an LC₅₀ value of 2.4 µg/mL, representing a **125-fold improvement** over the parent **tioxazafen** structure (LC₅₀ >300 µg/mL) and

significantly outperforming commercial standards including avermectin ($LC_{50} = 335.5 \mu\text{g/mL}$) and fosthiazate ($LC_{50} = 436.9 \mu\text{g/mL}$) [5]. Transcriptome analysis and enzyme activity assays revealed that this derivative likely operates through a **distinct mechanism** involving disruption of acetylcholine receptors in nematodes, contrasting with the ribosomal targeting of the parent **tioxazafen**. This mechanistic shift demonstrates how strategic structural modifications can alter biological target specificity while maintaining or enhancing nematicidal potency, providing valuable insights for future nematicide discovery and optimization campaigns [5].

Standardized Laboratory Bioassay Protocols

Nematode Motility Assay

The assessment of **tioxazafen** efficacy against plant-parasitic nematodes employs standardized **laboratory bioassays** that quantify effects on nematode motility, hatch inhibition, and infectivity potential. For motility assays, approximately 30-40 nematodes are transferred to 24-well tissue culture plates containing 500 μL of distilled water and 500 μL of a 2 \times concentration of the test solution, creating final **tioxazafen** concentrations typically ranging from 0.03 $\mu\text{g/mL}$ to 27.03 $\mu\text{g/mL}$ [4]. The experimental system is maintained at species-appropriate temperatures (28°C for *Meloidogyne incognita* and *Rotylenchulus reniformis*) throughout exposure periods of 2, 24, and 48 hours. Following incubation, **motile and immotile nematodes** are enumerated visually using an inverted compound microscope, with immotility serving as a proxy for mortality or paralysis. The percentage of immotile nematodes is calculated for each concentration to determine concentration-response relationships and derive EC_{50} values through probit analysis [4].

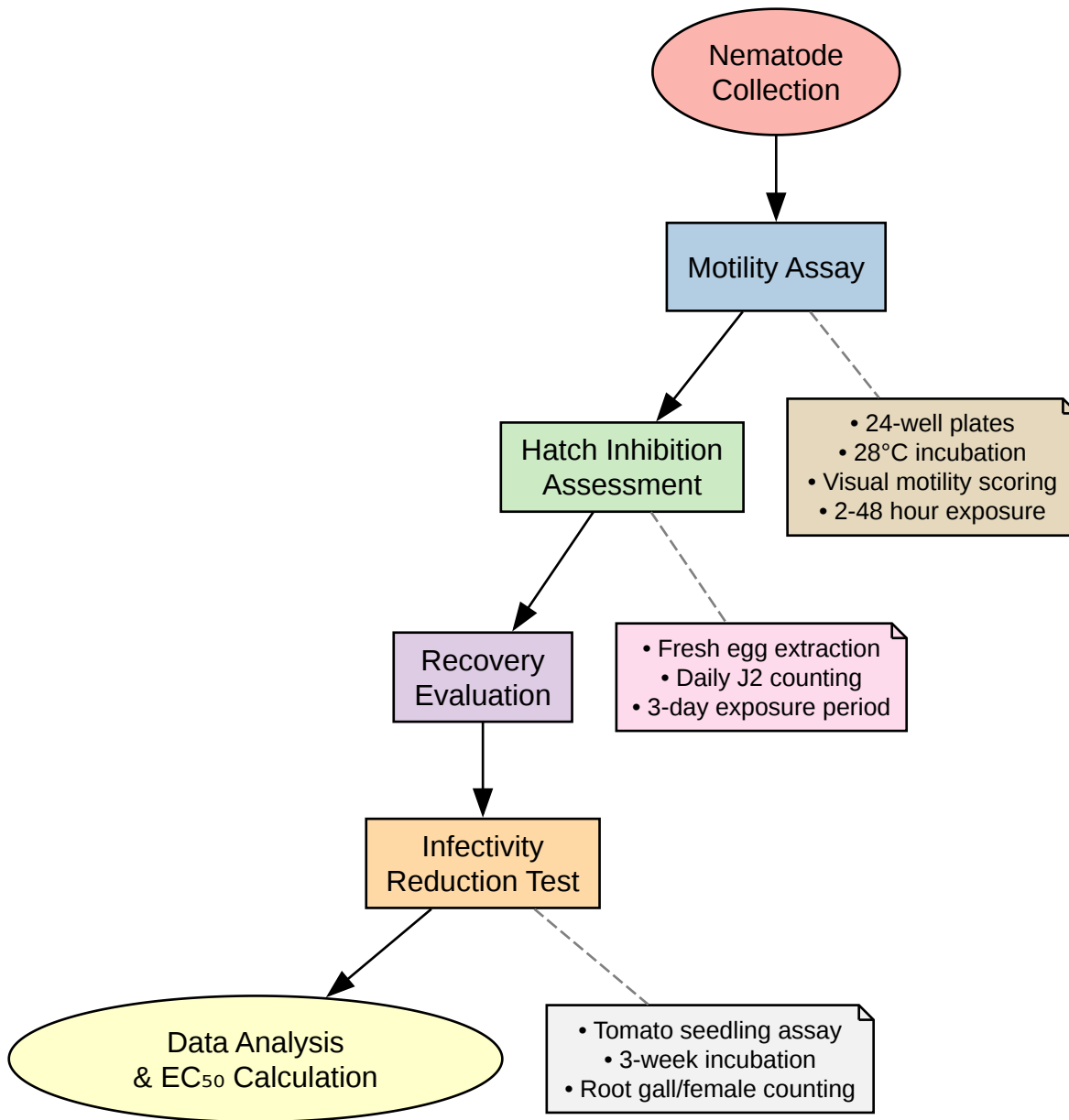
Hatch Inhibition Bioassay

The effects of **tioxazafen** on nematode embryonic development and hatch are evaluated using **egg hatch inhibition assays**. Freshly collected eggs of target nematode species (*M. incognita* and *R. reniformis*) are exposed to aqueous **tioxazafen** solutions at concentrations identical to those used in motility assays for a period of three days [4]. The number of second-stage juveniles (J2) that successfully emerge from eggs is recorded daily using standardized counting procedures, and the **percent hatch** is calculated for each treatment and time point. These data provide insights into the compound's ovicidal activity and potential for suppressing population growth by interfering with reproductive success and generational turnover,

complementing mortality data from motility assays to present a comprehensive assessment of impacts on nematode demography [4].

Infectivity Reduction Assessment

The influence of **tioxazafen** on nematode host-seeking capacity and root invasion is quantified through **infectivity reduction assays**. Large populations of test nematodes (approximately 4,000 individuals) are exposed for 24 hours to sublethal **tioxazafen** concentrations corresponding to serial dilutions of previously determined 48-hour EC_{50} values [4]. Following exposure, nematodes are inoculated onto susceptible host plants (typically 2-week-old tomato seedlings) growing in standardized substrate systems, with each seedling receiving approximately 500 treated nematodes distributed through three injection points around the root zone. Plants are maintained under controlled environmental conditions (28-30°C) for three weeks post-inoculation, after which **infection parameters** are quantified through root staining and microscopic examination. For *M. incognita*, gall formation is used as an infection metric, while for *R. reniformis*, stained females within root tissues are enumerated to determine infection success [4].



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Diagram 2: Standardized experimental workflow for assessing **tioxazafen** efficacy against plant-parasitic nematodes, including motility assays, hatch inhibition tests, recovery evaluation, and infectivity reduction studies. Each assay provides complementary data for comprehensive activity profiling.

Regulatory Status and Market Position

Tioxazafen has achieved **regulatory approval** in several key agricultural markets including the United States (registered in 2017) and Canada (approved in 2018), where it is marketed primarily as a seed treatment nematicide under the trade name NemaStrike ST for use in corn, soybean, and cotton production systems [1] [2]. Importantly, the compound currently holds **no approval status** under the European Union's EC Regulation 1107/2009 framework, and it is not listed in the EU pesticide database, restricting its use in European agricultural markets [1]. This divergent regulatory status across major agricultural regions reflects varying risk assessment approaches and registration requirements that influence global market access and adoption patterns for novel nematicides.

Within the broader **nematicide market**, valued at approximately \$1.3 billion in 2019, **tioxazafen** occupies a growing niche as a reduced-risk alternative to traditional organophosphate and carbamate nematicides that face increasing regulatory restrictions due to human health concerns and environmental impacts [2] [6]. The global **tioxazafen** market was valued at \$325 million in 2024 and is projected to reach \$540 million by 2033, expanding at a compound annual growth rate of 5.8% as adoption increases in key markets [3]. North America currently dominates the global **tioxazafen** market, accounting for approximately 38% of total market share in 2024, driven by widespread adoption of advanced agricultural practices, high mechanization levels, and supportive regulatory frameworks that have facilitated commercial deployment [3]. The Asia Pacific region represents the fastest-growing market, projected to register a CAGR of 7.2% over the forecast period, fueled by agricultural intensification in emerging economies including China, India, and Southeast Asian nations [3].

Conclusion and Future Perspectives

Tioxazafen represents a significant milestone in **nematicide innovation** as the first commercial compound featuring a 1,2,4-oxadiazole core developed specifically for nematode control. Its novel mechanism of action targeting the nematode-specific ribosomal L3 subunit provides a valuable tool for managing resistant nematode populations and addresses critical gaps in the nematicide market created by the phase-out of older, more toxic chemistries. The compound's **favorable mammalian safety profile**, combined with demonstrated efficacy against a broad spectrum of economically important nematode species, positions it as a cornerstone of modern integrated nematode management programs in major row crop production systems. However, recent research revealing the environmental persistence and enhanced toxicity of its primary

photodegradation product PP228a underscores the importance of **comprehensive environmental assessment** that extends beyond the parent compound to include major transformation products [2].

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